![molecular formula C15H18BrN3O2 B1447370 tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate CAS No. 1330765-09-7](/img/structure/B1447370.png)
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate, commonly known as t-Butyl 3-Bromoimidazole-1-carboxylate, is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of reactions, including organic synthesis, drug discovery, and catalysis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
Synthesis of Heterocyclic Compounds : tert-Butyl-substituted azetidine and aziridine compounds have been efficiently used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. The tert-butyldiphenylsilylmethyl function controls not only the regioselectivity of aziridine and azetidine cleavage but also the stereochemistry of the substituents in the derived products, highlighting its utility in the synthesis of complex molecules (Yadav & Sriramurthy, 2005).
Pharmaceutical Research : Compounds derived from tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate have been explored for their pharmaceutical properties, including acting as ligands for histamine H4 receptors. These studies involve systematic modifications to optimize potency and assess potential therapeutic applications, such as anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Advanced Drug Synthesis : An important intermediate for small molecule anticancer drugs, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a high-yield method. This compound serves as a crucial intermediate in the development of PI3K/AKT/mTOR pathway inhibitors, underlining the significant role of tert-butyl substituted compounds in advancing cancer therapeutics (Zhang et al., 2018).
Mechanistic Studies and Novel Reactions : Research into tert-butyl substituted azetidines and pyridines also includes investigations into their reaction mechanisms and the development of novel synthetic pathways. For instance, the regioselective Pd-catalyzed Suzuki–Miyaura borylation reaction has been applied to 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives, yielding products with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Propiedades
IUPAC Name |
tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAJQLLJWZAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C3C=CC(=CN3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



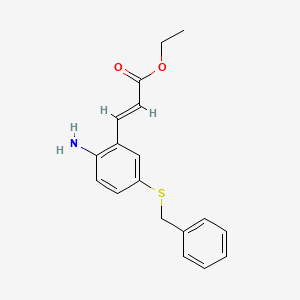
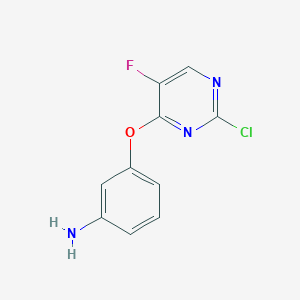
![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)
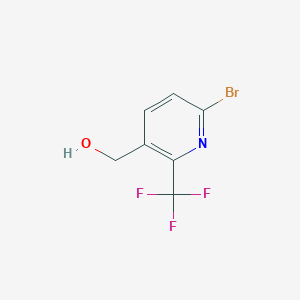
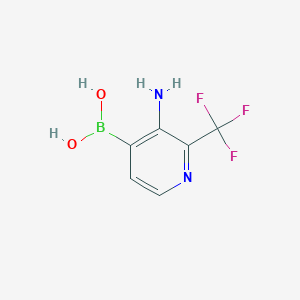
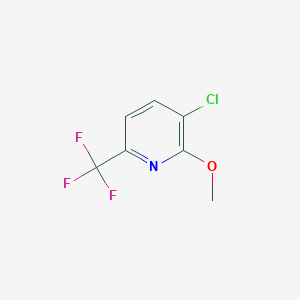



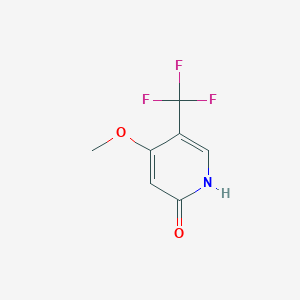
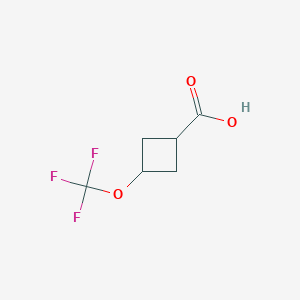
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
